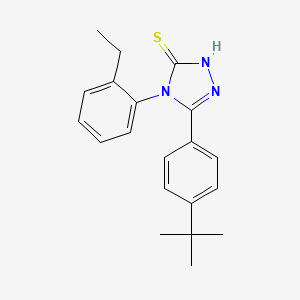
N-(4-chloro-2-fluorophenyl)-5-methyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-5-methyl-3-isoxazolecarboxamide, commonly known as CLFM, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of CLFM is not yet fully understood. However, it has been suggested that it may act by inhibiting the expression of various inflammatory cytokines and enzymes, thereby reducing inflammation. It may also induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CLFM has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. CLFM has also been found to enhance memory and cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
Advantages and Limitations for Lab Experiments
One of the major advantages of using CLFM in lab experiments is its low toxicity, making it a safe compound to work with. Additionally, its anti-inflammatory and anti-cancer properties make it a promising candidate for further investigation. However, one of the limitations of using CLFM is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the investigation of CLFM. One possible direction is to further explore its anti-inflammatory properties and potential applications in the treatment of inflammatory disorders such as rheumatoid arthritis. Another direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further research could be conducted to explore the anti-cancer properties of CLFM and its potential as a cancer treatment.
Synthesis Methods
The synthesis of CLFM involves the reaction of 4-chloro-2-fluoroaniline with methyl isoxazole-5-carboxylate in the presence of a catalyst. This reaction yields N-(4-chloro-2-fluorophenyl)-5-methyl-3-isoxazolecarboxamide, which can be further purified using various techniques such as column chromatography.
Scientific Research Applications
CLFM has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit promising anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have a positive effect on memory and cognitive function, making it a potential candidate for the treatment of neurological disorders.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEWMKVAHSFWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5701196.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5701197.png)


![1-(4-methylphenyl)-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5701213.png)
![1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5701215.png)

![3-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5701253.png)
![[4-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5701284.png)
![{[5-(4-bromophenyl)-2-furyl]methylene}malonic acid](/img/structure/B5701286.png)

![4-methyl-3-({[(3-methylbutanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5701298.png)
![N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5701304.png)

